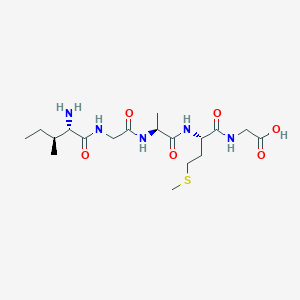
L-Isoleucylglycyl-L-alanyl-L-methionylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucilglicil-L-alanil-L-metionilglicina es un compuesto peptídico compuesto por los aminoácidos isoleucina, glicina, alanina y metionina. Los péptidos como este a menudo se estudian por sus posibles actividades biológicas y aplicaciones en varios campos, incluida la medicina y la bioquímica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Isoleucilglicil-L-alanil-L-metionilglicina típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de hidroxi-benzotriazol (HOBt) o O-benzotriazol-N,N,N',N'-tetrametiluronium hexafluorofosfato (HBTU).
Acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica unida a la resina.
Desprotección: Los grupos protectores en los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).
Escisión: El péptido completo se escinde de la resina utilizando un cóctel de escisión, típicamente que contiene TFA, agua y captadores como triisopropilsilano (TIS).
Métodos de producción industrial
La producción industrial de péptidos como L-Isoleucilglicil-L-alanil-L-metionilglicina a menudo emplea sintetizadores de péptidos automatizados, que optimizan el proceso SPPS. Estas máquinas pueden manejar múltiples reacciones simultáneamente, aumentando la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Isoleucilglicil-L-alanil-L-metionilglicina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los residuos de metionina se pueden oxidar a metionina sulfóxido o metionina sulfona utilizando agentes oxidantes como el peróxido de hidrógeno (H₂O₂).
Reducción: Los puentes disulfuro, si están presentes, se pueden reducir a tioles libres utilizando agentes reductores como el ditiotreitol (DTT) o el β-mercaptoetanol.
Sustitución: Los residuos de aminoácidos se pueden sustituir por otros aminoácidos mediante mutagénesis dirigida o modificación química.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), ácido performico.
Reducción: Ditiotreitol (DTT), β-mercaptoetanol.
Sustitución: Kits de mutagénesis dirigida, reactivos de modificación química.
Productos principales
Oxidación: Metionina sulfóxido, metionina sulfona.
Reducción: Tioles libres de puentes disulfuro.
Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.
Aplicaciones Científicas De Investigación
L-Isoleucilglicil-L-alanil-L-metionilglicina tiene varias aplicaciones de investigación científica:
Bioquímica: Se estudia su papel en las interacciones proteína-proteína y la especificidad enzima-sustrato.
Medicina: Posibles aplicaciones terapéuticas en el desarrollo de fármacos, particularmente en el diseño de fármacos basados en péptidos.
Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.
Industria: Aplicaciones en el desarrollo de materiales basados en péptidos y biopolímeros.
Mecanismo De Acción
El mecanismo de acción de L-Isoleucilglicil-L-alanil-L-metionilglicina depende de su contexto biológico específico. En general, los péptidos ejercen sus efectos uniéndose a receptores o enzimas específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas pueden variar ampliamente, pero los mecanismos comunes incluyen:
Unión a receptores: Los péptidos pueden actuar como ligandos para los receptores de la superficie celular, desencadenando cascadas de señalización intracelular.
Inhibición/activación de enzimas: Los péptidos pueden inhibir o activar enzimas uniéndose a sus sitios activos o sitios alostéricos.
Comparación Con Compuestos Similares
Compuestos similares
L-Alanil-L-glutamina: Un dipéptido ampliamente utilizado en los campos médico y nutricional.
L-Isoleucil-L-alanil-D-arginina: Otro péptido con características estructurales similares.
Unicidad
L-Isoleucilglicil-L-alanil-L-metionilglicina es única debido a su secuencia específica de aminoácidos, que imparte propiedades biológicas distintas y posibles aplicaciones. Su combinación de residuos de isoleucina, glicina, alanina y metionina puede conferir características únicas de estabilidad, solubilidad y reactividad en comparación con otros péptidos.
Propiedades
Número CAS |
915780-13-1 |
|---|---|
Fórmula molecular |
C18H33N5O6S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H33N5O6S/c1-5-10(2)15(19)18(29)20-8-13(24)22-11(3)16(27)23-12(6-7-30-4)17(28)21-9-14(25)26/h10-12,15H,5-9,19H2,1-4H3,(H,20,29)(H,21,28)(H,22,24)(H,23,27)(H,25,26)/t10-,11-,12-,15-/m0/s1 |
Clave InChI |
KNEJLITYLWCTDY-ASHKBJFXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
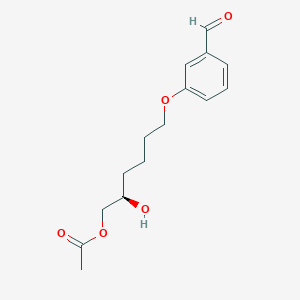
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)

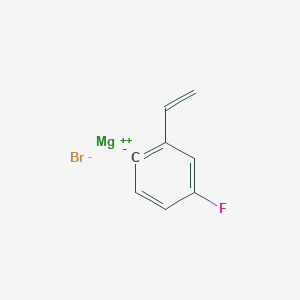
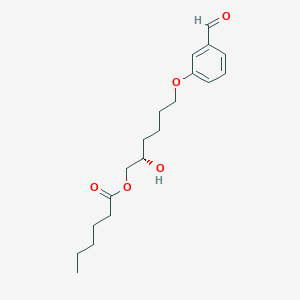
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
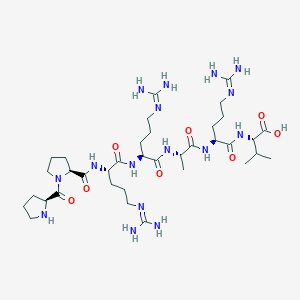
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
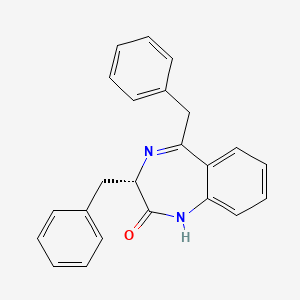
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)

